molecular formula C107H170N40O26 B013250 (2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid CAS No. 869988-94-3

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid

Cat. No.: B013250
CAS No.: 869988-94-3
M. Wt: 2432.7 g/mol
InChI Key: PWWMOXVVMRPYJS-IWCKOKPFSA-N
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Description

The compound "(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2--5-carbamimidamidopentanoic acid" (hereafter referred to as Compound X) is a highly complex cyclic peptide derivative. Its structure features:

  • Multiple pyrrolidine-2-carbonyl groups, contributing to cyclic rigidity.
  • Carbamimidamidopentanoyl residues (arginine-like motifs), enhancing polarity and hydrogen-bonding capacity.
  • Imidazol-5-yl side chains, which may participate in metal coordination or π-π interactions.
  • Phenylpropanoyl and hydroxypropanoyl residues, influencing hydrophobicity and stereochemical interactions.

Properties

CAS No.

869988-94-3

Molecular Formula

C107H170N40O26

Molecular Weight

2432.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid

InChI

InChI=1S/C107H170N40O26/c1-54(2)40-69(140-98(167)82(109)59(8)150)90(159)134-67(30-31-81(108)151)99(168)146-38-18-28-79(146)101(170)144-36-16-27-78(144)97(166)130-58(7)85(154)142-75(49-148)95(164)143-76(50-149)94(163)133-65(23-13-33-122-105(112)113)87(156)131-64(22-12-32-121-104(110)111)86(155)132-66(24-14-34-123-106(114)115)88(157)137-72(44-62-47-119-52-126-62)92(161)136-70(42-60-20-10-9-11-21-60)91(160)139-73(45-63-48-120-53-127-63)93(162)138-71(43-61-46-118-51-125-61)89(158)128-56(5)84(153)141-74(41-55(3)4)100(169)147-39-19-29-80(147)102(171)145-37-17-26-77(145)96(165)129-57(6)83(152)135-68(103(172)173)25-15-35-124-107(116)117/h9-11,20-21,46-48,51-59,64-80,82,148-150H,12-19,22-45,49-50,109H2,1-8H3,(H2,108,151)(H,118,125)(H,119,126)(H,120,127)(H,128,158)(H,129,165)(H,130,166)(H,131,156)(H,132,155)(H,133,163)(H,134,159)(H,135,152)(H,136,161)(H,137,157)(H,138,162)(H,139,160)(H,140,167)(H,141,153)(H,142,154)(H,143,164)(H,172,173)(H4,110,111,121)(H4,112,113,122)(H4,114,115,123)(H4,116,117,124)/t56-,57-,58-,59+,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,82-/m0/s1

InChI Key

PWWMOXVVMRPYJS-IWCKOKPFSA-N

SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CN=CN5)C(=O)NC(CC6=CN=CN6)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N7CCCC7C(=O)N8CCCC8C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(C(C)O)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CC6=CN=CN6)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N7CCC[C@H]7C(=O)N8CCC[C@H]8C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CN=CN5)C(=O)NC(CC6=CN=CN6)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N7CCCC7C(=O)N8CCCC8C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(C(C)O)N

sequence

TLQPPASSRRRHFHHALPPAR

Origin of Product

United States

Biological Activity

The compound under discussion, with a complex structure denoted as (2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid , is a highly intricate molecule with potential biological significance. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound is characterized by multiple chiral centers and diverse functional groups, including amino acids, imidazole rings, and various carbonyl functionalities. Its complexity suggests potential interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, certain derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 62.5 to 78.12 µg/mL . This suggests that the compound may possess similar antimicrobial properties, potentially targeting bacterial cell wall synthesis or protein synthesis pathways.

Anticancer Activity

The compound’s structural features may also confer anticancer properties. Analogous compounds have demonstrated antiproliferative effects against various cancer cell lines, including HeLa and A549 cells, with IC50 values indicating moderate activity (e.g., around 226 µg/mL) . The presence of amino acid residues may facilitate interactions with cellular receptors or enzymes involved in cancer progression.

Enzyme Inhibition

The compound's potential as a dipeptidyl peptidase IV (DPP-IV) inhibitor has been suggested based on structural similarities to known inhibitors . DPP-IV plays a crucial role in glucose metabolism and is a target for type 2 diabetes treatment. Compounds that inhibit DPP-IV can enhance insulin signaling and improve glycemic control.

The biological activity of the compound can be attributed to several mechanisms:

  • Receptor Binding : The imidazole groups may interact with specific receptors or enzymes, modulating their activity.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
  • Cellular Uptake : The presence of amino acids might facilitate transport across cell membranes, enhancing bioavailability and efficacy.

Case Studies

A case study involving a structurally related compound demonstrated its efficacy in inhibiting the AgrA protein in Staphylococcus aureus, which regulates virulence factors . This highlights the potential for the compound to disrupt pathogenic mechanisms in bacteria.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMeasurement MethodResult (MIC/IC50)
AntimicrobialE. coliMIC Assay62.5 µg/mL
AntimicrobialStaphylococcus aureusMIC Assay78.12 µg/mL
AnticancerHeLaIC50 Assay226 µg/mL
AnticancerA549IC50 Assay242.52 µg/mL
Enzyme InhibitionDPP-IVEnzyme ActivityPotent Inhibitor

Scientific Research Applications

Medicinal Chemistry

This compound is part of a class of molecules that exhibit potential therapeutic effects, particularly in the treatment of various diseases. Its structure suggests it may interact with biological targets, such as enzymes or receptors involved in metabolic pathways.

Hypoglycemic Agents

Research indicates that compounds with similar structures are being investigated for their hypoglycemic properties. For instance, studies have shown that certain derivatives can effectively lower blood glucose levels, making them candidates for diabetes treatment .

Cancer Research

The compound may also play a role in cancer therapy. It has been noted that related structures can inhibit specific proteins involved in tumor growth, such as the von Hippel–Lindau (VHL) protein, which is crucial for regulating hypoxia-inducible factors . This inhibition can potentially lead to reduced cancer cell proliferation.

Drug Development

The complexity of the compound's structure allows for modifications that could enhance its pharmacological properties. The ability to synthesize analogs can lead to improved efficacy and reduced side effects in drug formulations.

Optimization Strategies

Research has focused on optimizing these compounds through methods such as acylation and amide coupling to enhance their biological activity and selectivity . These strategies are essential for developing potent inhibitors that can be used in clinical settings.

Biochemical Research

The compound's interactions at the molecular level make it a valuable tool for biochemical studies. Its ability to bind to specific proteins allows researchers to explore mechanisms of action within various biological systems.

Metabolic Profiling

Studies on the metabolic pathways involving this compound can provide insights into how it is processed in biological systems, which is crucial for understanding its pharmacokinetics and potential toxicity .

Structural Biology

The detailed structural information obtained from studies involving this compound can aid in the design of new drugs. Understanding its conformation and how it interacts with biological macromolecules can guide the development of more effective therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural Analogues

a. (2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid (Compound Y)

  • Key Features: Molecular formula: C₂₃H₃₅N₇O₅ (MW: 489.568 g/mol). Contains a single pyrrolidine ring, phenylpropanoic acid, and a carbamimidamidopentanoyl group. LogP: 2.39 (moderate lipophilicity), PSA: 210.71 Ų .
  • Comparison with Compound X: Compound X is larger, with multiple repeating units (e.g., additional imidazole and carbamimidamide groups), resulting in higher molecular weight and PSA.

b. Compound from

  • Key Features :
    • Contains an azo (diazenyl) group and hydroxymethylphenyl motifs.
    • Peptide backbone with azanyl and oxidanyl groups.
  • Comparison :
    • The azo group in this compound introduces aromaticity and photostability challenges, unlike Compound X.
    • Both compounds have complex stereochemistry, but Compound X’s cyclic pyrrolidine framework may enhance metabolic stability .
2.2. Functional Group Analysis
Feature Compound X Compound Y Compound
Pyrrolidine Rings Multiple One Absent
Imidazole Groups Present (3 residues) Absent Absent
Aromatic Motifs Phenylpropanoyl Phenylpropanoic acid Diazenyl-phenyl
Polar Residues Carbamimidamide, hydroxypropanoyl Carbamimidamide Azanyl, oxidanyl
LogP Likely lower (due to polar groups) 2.39 Not reported

Bioactivity and Pharmacological Potential

  • Imidazole residues may enable pH-dependent solubility or metalloenzyme interactions.
  • Compound Y : With a simpler structure, it may serve as a model for studying arginine-proline interactions in peptides .

Q & A

Basic Research Questions

Q. What are the recommended synthesis strategies for this complex peptide, and how do they address challenges like stereochemical control and side-chain reactivity?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is the primary method for synthesizing multi-residue peptides like this compound. SPPS allows sequential addition of amino acids with orthogonal protecting groups (e.g., Fmoc/t-Bu) to manage reactive side chains (e.g., imidazole groups, carbamimidamido functionalities). For stereochemical fidelity, chiral HPLC or circular dichroism (CD) spectroscopy should validate enantiomeric purity post-synthesis . Liquid-phase synthesis may supplement SPPS for segments with repetitive sequences, but requires precise coupling conditions to avoid epimerization .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Use a tiered approach:

  • Primary : High-resolution mass spectrometry (HRMS) and MALDI-TOF for molecular weight confirmation.
  • Secondary : 2D NMR (e.g., 1^1H-13^{13}C HSQC) to resolve overlapping signals from imidazole and phenyl groups.
  • Tertiary : Ion-mobility spectrometry (IMS) to detect conformational isomers caused by proline residues .
    • Data contradictions (e.g., HRMS purity vs. NMR impurities) should prompt re-evaluation via reversed-phase HPLC with dual detectors (UV and charged aerosol) .

Q. How can researchers safely handle this compound given its reactive functional groups (e.g., carbamimidamido, imidazole)?

  • Methodological Answer : Store lyophilized powder under inert gas (argon) at -80°C to prevent oxidation of imidazole and hydrolysis of carbamimidamido groups. Use gloveboxes for weighing, and avoid aqueous buffers with pH >8.0 to minimize deamidation .

Advanced Research Questions

Q. What experimental design (DoE) frameworks optimize reaction conditions for high-yield synthesis of this peptide?

  • Methodological Answer : Apply Bayesian optimization to screen critical factors (e.g., coupling reagent equivalents, temperature, solvent polarity). For example:

  • Factors : 1.5–2.5 equiv HATU, 0–10°C, DMF/DCM ratios.
  • Response : Yield (%) monitored via inline FTIR for real-time reaction progress.
  • Validation : Compare predicted vs. actual yields using a central composite design (CCD) to identify non-linear interactions .

Q. How can computational modeling predict this compound’s bioactivity, and what limitations arise from its conformational flexibility?

  • Methodological Answer :

  • Docking : Use Rosetta or AutoDock Vina with ensemble docking to account for pyrrolidine ring puckering and side-chain rotamers.
  • MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P) to identify dominant conformers.
  • Limitations : Imidazole and carbamimidamido groups may introduce false-positive interactions in electrostatic potential maps. Validate predictions via SPR binding assays .

Q. What strategies resolve conflicting data between spectroscopic and functional assays (e.g., enzyme inhibition potency vs. NMR structural data)?

  • Methodological Answer :

  • Hypothesis : Discrepancies may arise from aggregation or partial denaturation in assay buffers.
  • Validation :

Dynamic light scattering (DLS) to check for aggregates.

Compare NMR spectra in assay buffer vs. ideal conditions (e.g., 20 mM phosphate, pH 6.5).

Use stopped-flow fluorescence to correlate conformational changes with activity .

Q. How can high-throughput screening (HTS) accelerate the identification of structurally similar compounds with enhanced stability or potency?

  • Methodological Answer :

  • Library Design : Focus on analogs with substitutions at the 5-carbamimidamidopentanoyl and imidazole-propanoyl residues.
  • HTS Workflow :

Parallel SPPS with 96-well plates.

Stability screening via accelerated degradation (40°C/75% RH, 14 days).

Fragment-based crystallography to identify critical binding motifs .

Methodological Tables

Table 1 : Key Factors for Synthesis Optimization via DoE

FactorRangeImpact on Yield (%)Reference
HATU Equivalents1.5–2.5±15%
Temperature (°C)0–10±10%
DMF/DCM Ratio3:7–7:3±12%

Table 2 : Common Data Contradictions and Resolutions

ContradictionResolution StrategyReference
HRMS purity ≠ HPLC purityUse charged aerosol detection
NMR vs. enzyme activity mismatchConformational analysis via IMS
Aggregation in bioassaysBuffer optimization with DLS

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